Iodoxybenzene

描述

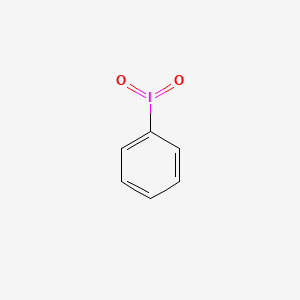

Structure

2D Structure

属性

IUPAC Name |

iodylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO2/c8-7(9)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOLQESNFGCNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)I(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219869 | |

| Record name | Iodoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-33-3 | |

| Record name | Iodylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 696-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iodoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IODOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5D68AG7XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Iodoxybenzene

Historical Preparative Routes

The foundational methods for synthesizing iodoxybenzene, while historically significant, often involve harsh conditions or less efficient processes. These routes primarily rely on the oxidation of readily available iodine(I) or iodine(III) precursors.

Oxidation of Iodobenzene (B50100)

Direct oxidation of iodobenzene (C₆H₅I) represents one of the earliest approaches to this compound. A variety of oxidizing agents have been employed for this transformation. orgsyn.org One common method involves the use of peracetic acid. In a typical procedure, iodobenzene is treated with a 40% solution of peracetic acid. orgsyn.org The reaction is initiated at a controlled temperature and then heated to complete the oxidation. orgsyn.org Other oxidants that have been historically used include Caro's acid (peroxymonosulfuric acid), concentrated chloric acid, and a mixture of sodium hydroxide (B78521) and bromine. orgsyn.orgorgsyn.org

Table 1: Historical Oxidants for the Conversion of Iodobenzene to this compound

| Oxidizing Agent | Reference |

| Peracetic Acid | orgsyn.org |

| Caro's Acid | orgsyn.orgorgsyn.org |

| Concentrated Chloric Acid | orgsyn.orgorgsyn.org |

| Sodium Hydroxide and Bromine | orgsyn.orgorgsyn.org |

| Hypochlorous Acid | orgsyn.orgorgsyn.org |

| Chlorine in Pyridine | orgsyn.orgorgsyn.org |

Oxidation of Iodobenzene Dichloride

Iodobenzene dichloride (C₆H₅ICl₂), an iodine(III) compound, can also serve as a precursor to this compound. wikipedia.org A notable method involves the oxidation of iodobenzene dichloride with sodium hypochlorite (B82951) solution. orgsyn.orgsciencemadness.org The reaction is typically carried out by heating a vigorously stirred mixture of freshly prepared iodobenzene dichloride and a sodium hypochlorite solution, with a small amount of glacial acetic acid. orgsyn.org The yellow iodobenzene dichloride is converted to the white, solid this compound. orgsyn.org This method is often favored for its simplicity and relatively high yields. orgsyn.org

Disproportionation of Iodosylbenzene

This compound can be formed through the disproportionation of iodosylbenzene (C₆H₅IO), an iodine(III) compound. orgsyn.orgwikipedia.org This reaction is famously achieved by steam distillation of a paste of iodosylbenzene and water. orgsyn.orgthieme-connect.com During this process, iodosylbenzene disproportionates to yield this compound and iodobenzene. orgsyn.orgwikipedia.org The more volatile iodobenzene is removed with the steam, leaving behind the non-volatile this compound. orgsyn.org While effective, this method is dependent on the prior synthesis of iodosylbenzene, which is often prepared by the hydrolysis of iodobenzene dichloride. wikipedia.org Recent studies have also explored electrochemical methods where an anodically generated iodanyl radical disproportionates to an iodosylbenzene derivative, which can then be triggered to disproportionate further into this compound. rsc.orgchemrxiv.orgnih.govresearchgate.net

Contemporary and Environmentally Conscious Synthesis Strategies

Modern synthetic efforts have focused on developing more sustainable, efficient, and safer methods for the preparation of this compound. These strategies often employ catalytic systems and greener oxidants.

Aerobic Oxidation Approaches

The use of molecular oxygen (or air) as the ultimate oxidant is a key goal in green chemistry. researchgate.net Aerobic oxidation methods for generating this compound are being explored, often involving a catalytic cycle. For instance, a system employing catalytic amounts of this compound, bromine, and sodium nitrite (B80452) has been shown to effectively catalyze the aerobic oxidation of alcohols, implying the in-situ regeneration of the active iodine(V) species. researchgate.net Another approach involves the palladium-catalyzed aerobic dehydrogenation of ketones, which proceeds through an intermediate that can be oxidized by oxygen. nih.gov While not a direct synthesis of this compound, these catalytic cycles highlight the potential for using air as the primary oxidant in hypervalent iodine chemistry. nih.gov

Alternative Oxidant Systems

To circumvent the use of harsh or hazardous oxidants, a range of alternative systems have been developed. Oxone (potassium peroxymonosulfate) is a popular, environmentally benign oxidant used for the synthesis of 2-iodoxybenzoic acid (IBX), a derivative of this compound. psu.edursc.org Sodium periodate (B1199274) has also been reported as an effective and safe oxidant for the preparation of iodylarenes from iodoarenes. researchgate.netresearchgate.net Furthermore, electrochemical synthesis is emerging as a powerful and green alternative. x-mol.net This method can utilize water as the source of the oxygen atom, avoiding traditional, and often hazardous, chemical oxidants. x-mol.net

Table 2: Modern and Greener Oxidant Systems for Iodoxyarene Synthesis

| Oxidant/System | Precursor | Product Type | Reference |

| Oxone | 2-Iodobenzoic Acid | 2-Iodoxybenzoic Acid (IBX) | psu.edursc.org |

| Sodium Periodate | Iodoarenes | Iodylarenes | researchgate.netresearchgate.net |

| Electrochemical Synthesis (Water as O-source) | Iodoarenes | Hypervalent Iodine Reagents | x-mol.net |

| m-CPBA | o-Nitroiodobenzene | Hypervalent Iodine(III/V) Oxidant | rsc.orgresearchgate.net |

| Cobalt(II) Chloride/O₂ | o-Nitrobenzene | o-Nitrothis compound | rsc.org |

Optimization of Reaction Conditions for Enhanced Purity and Yield

The synthesis of this compound and its derivatives is highly sensitive to reaction conditions, where precise control is essential for maximizing both the yield and purity of the final product. Key parameters that are frequently optimized include temperature, reaction time, and the nature and stoichiometry of the oxidizing agent.

These findings underscore a common theme in fine chemical synthesis: a trade-off often exists between achieving maximum yield and ensuring the highest possible purity. nih.gov Optimization strategies, therefore, require a careful balance of reaction parameters tailored to the specific synthetic method and desired outcome.

Table 1: Effect of Reaction Conditions on IBX Synthesis from 2-Iodobenzoic Acid and Oxone

| Reaction Time at 70°C | Reported Yield | Reported Purity | Source |

|---|---|---|---|

| 3 hours | 80% | ≥95% | wikipedia.org |

| 1 hour | 77% | ≥99% | wikipedia.org |

Purification and Isolation Techniques

Following synthesis, crude this compound contains unreacted starting materials and by-products that must be removed to achieve high purity. The primary impurities are typically iodobenzene and iodosobenzene (B1197198) diacetate. orgsyn.org The isolation and purification process relies on the differing solubilities of these compounds.

A standard procedure for isolating crude this compound involves cooling the reaction mixture, often in an ice bath to 0–5°C, to precipitate the solid product. orgsyn.org The solid is then collected by filtration using a Büchner funnel and air-dried. orgsyn.org Further material can sometimes be obtained by concentrating the filtrate, though this must be done with caution as this compound can explode upon heating. orgsyn.org

The purification of the isolated crude solid is effectively achieved through washing with an appropriate organic solvent. Chloroform is a commonly used solvent for this purpose. orgsyn.orgorgsyn.org The procedure involves grinding the crude, dried this compound into a fine powder to maximize surface area, followed by macerating or stirring it with chloroform. orgsyn.org The solid is then re-isolated by filtration. This washing step is often repeated to ensure thorough removal of chloroform-soluble impurities like iodobenzene and iodosobenzene diacetate. orgsyn.org This simple washing technique can significantly increase the purity of this compound from approximately 94% to over 99%. orgsyn.org

Another method for purification is recrystallization from hot water, leveraging the temperature-dependent solubility of this compound. orgsyn.org Its solubility in water is 2.8 g/L at 12°C and increases to about 12 g/L at 100°C. orgsyn.org While effective, this method is less common, and direct heating of the solid must be avoided due to its explosive nature. orgsyn.org

Table 2: Purity Enhancement of this compound

| Purification Stage | Reported Purity | Purification Method | Source |

|---|---|---|---|

| Crude Product (Post-synthesis) | ~94% | Filtration and drying | orgsyn.org |

| Final Product | 99.0–99.9% | Grinding and repeated washing with chloroform | orgsyn.org |

Mechanistic Principles of Iodoxybenzene Reactivity

Fundamental Oxygen Atom Transfer Mechanisms

The primary mechanistic role of iodoxybenzene in organic synthesis is as an oxygen atom transfer (OAT) agent. In this capacity, the iodyl group (-IO₂) facilitates the oxidation of a wide range of substrates. For instance, it is capable of oxidizing alcohols to corresponding aldehydes or ketones and can convert alkenes to epoxides. Research into the oxidation of various organophosphorus compounds, including phosphines, phosphites, phosphorothiono, and phosphoroseleno compounds, to their respective oxides using this compound further demonstrates its utility as an oxygen transfer reagent. researchgate.net These transformations highlight the ability of the hypervalent iodine center to deliver its oxygen atoms to a substrate, resulting in the substrate's oxidation and the reduction of the iodine. researchgate.net

The pathways for these oxygen transfer reactions are often described as concerted processes, where the iodyl group is directly involved in the transfer of the oxygen atom to the substrate in a single mechanistic step. The stereoselectivity of these reactions, such as the observed retention of configuration at the phosphorus atom during the oxidation of diastereoisomeric dioxaphosphorinans, provides support for well-ordered transition states consistent with such mechanisms. researchgate.net

Redox Chemistry and Oxidation State Transformations of Iodine

The oxidizing power of this compound is intrinsically linked to the redox chemistry of its iodine atom. This compound is an iodine(V) compound, placing the iodine in a high oxidation state. During a typical oxidation reaction where it acts as an OAT reagent, the iodine center is reduced. The most common redox couple involved is the I(V)/I(III) transformation, where this compound (I(V)) is reduced to an iodosylbenzene (I(III)) derivative upon transferring an oxygen atom. Further reduction can lead to the formation of an iodoarene (I(I)).

The redox behavior of these iodine species is complex and can also involve disproportionation reactions. For example, iodosylbenzene (I(III)) itself can undergo disproportionation to yield this compound (I(V)) and iodobenzene (B50100) (I(I)). orgsyn.org More intricate pathways show that sequential disproportionation reactions can enable the aggregation of multiple electron-holes at the iodine center. chemrxiv.org This process allows for multi-electron oxidations to be achieved at the potential of a one-electron oxidation step. rsc.org This dynamic interplay between different oxidation states is a key feature of hypervalent iodine chemistry. rsc.orgresearchgate.net

| Iodine Compound | Chemical Formula | Iodine Oxidation State | Role in Redox Cycle |

|---|---|---|---|

| This compound | C₆H₅IO₂ | +5 | Initial Oxidant |

| Iodosylbenzene | C₆H₅IO | +3 | Reduced Product / Intermediate for Disproportionation |

| Iodanyl Radical | [C₆H₅I]⁺• | +2 | Transient Intermediate |

| Iodobenzene | C₆H₅I | +1 | Final Reduced Product |

Investigations into Reactive Intermediates

While much of hypervalent iodine chemistry is rationalized through two-electron redox steps (I(I)/I(III) and I(III)/I(V)), investigations have revealed the critical role of transient, odd-electron intermediates. rsc.orgresearchgate.net

Recent research has provided substantial evidence for the involvement of iodanyl radicals, which are formally I(II) species, in the reaction mechanisms of hypervalent iodine compounds. researchgate.net These open-shell species, though often too reactive to be observed directly, are key intermediates in both the synthesis and reactivity of higher-valent iodine reagents. rsc.orgnih.gov

It has been demonstrated that the one-electron anodic oxidation of an iodoarene can generate a transient, yet observable, iodanyl radical. rsc.org This I(II) intermediate can then undergo disproportionation in the presence of water to afford an I(III) compound (an iodosylbenzene derivative) and the starting I(I) iodoarene. rsc.orgresearchgate.net Further redox disproportionation of the I(III) species, proceeding through a characterizable O-bridged bis-I(III) intermediate, can then provide access to the I(V) this compound derivative. chemrxiv.orgrsc.orgresearchgate.net This sequential disproportionation mechanism represents a sophisticated pathway for achieving a four-fold oxidation at the potential required for a single-electron transfer. rsc.org The development of strategies to control the reactivity of these iodanyl radicals is considered crucial for advancing sustainable hypervalent iodine chemistry. rsc.org

The initiation of reactions involving this compound can be significantly influenced by the activation of either the iodine reagent or the substrate. The formation of an adduct between this compound and the substrate is a common initial step, which then proceeds to the oxidized product. The efficiency and selectivity of these reactions can be enhanced through the use of activators or catalysts.

For example, in the asymmetric oxidation of sulfides, the reactivity of this compound, which is nearly insoluble in water, can be dramatically enhanced by additives. pharm.or.jp The use of chiral activators, such as derivatives of tartaric acid, in combination with salts like magnesium bromide (MgBr₂) or phase-transfer catalysts like cetyltrimethylammonium bromide (CTAB), has been shown to be essential for promoting the reaction. pharm.or.jpresearchgate.net Similarly, solid supports like montmorillonite (B579905) K10 have been employed as activators for this compound in certain reactions. scielo.br This activation is thought to increase the electrophilicity of the iodine center, facilitating the nucleophilic attack by the substrate and initiating the oxygen transfer process.

Theoretical and Computational Mechanistic Studies

Theoretical and computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for gaining deeper insight into the reaction mechanisms of this compound. mdpi.comrsc.org These computational studies allow for the detailed exploration of potential energy surfaces, the characterization of transient intermediates and transition states, and the rationalization of observed reactivity and selectivity. rsc.orgdiva-portal.org

DFT calculations can be used to determine various electronic and energetic parameters, such as HOMO-LUMO energy gaps, electrostatic potentials, and reaction enthalpies, which help in understanding molecular reactivity. mdpi.com For instance, computational models have been used to investigate the viability of different mechanistic pathways, such as concerted versus stepwise oxygen atom transfer. These studies provide atomic-level detail that is often inaccessible through experimental methods alone. rsc.org By modeling the effects of solvation and entropy, computational approaches can provide accurate models for complex reactions in solution. rsc.org The synergy between experimental findings and theoretical calculations is crucial for building a comprehensive understanding of the intricate mechanistic principles governing this compound's reactivity. frontiersin.org

Applications of Iodoxybenzene in Modern Organic Synthesis

Carbonyl Compound Formation

The synthesis of carbonyl compounds is a cornerstone of organic chemistry, and iodoxybenzene has proven to be an invaluable tool in this endeavor. It facilitates the oxidation of various substrates to produce aldehydes, ketones, and related functionalities with high efficiency and selectivity.

This compound and its derivatives, such as 2-iodoxybenzoic acid (IBX), are highly effective reagents for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. youtube.comgoogle.com This transformation is a fundamental process in organic synthesis, and the use of hypervalent iodine reagents offers several advantages over classic methods, including mild reaction conditions and high chemoselectivity. orgsyn.org

The oxidation of alcohols with IBX, a derivative of this compound, is particularly noteworthy. IBX is capable of selectively oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. google.comorganic-chemistry.org Similarly, secondary alcohols are efficiently converted to ketones. The reaction is typically carried out in common organic solvents, and the insoluble nature of the reduced iodine byproduct often simplifies purification. youtube.com The general transformation can be represented as follows:

Primary Alcohol → Aldehyde

Secondary Alcohol → Ketone

The selectivity of these reagents is a key feature. For instance, in the total synthesis of complex molecules, the TEMPO/iodobenzene (B50100) diacetate (IBD) system, a related hypervalent iodine-based protocol, has been used for the clean and efficient conversion of alcohols to aldehydes. orgsyn.org This high degree of selectivity allows for the oxidation of alcoholic groups in the presence of other sensitive functionalities. google.com

Table 1: Oxidation of Various Alcohols with this compound Derivatives

| Substrate | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| Benzyl (B1604629) alcohol | IBX | Benzaldehyde | >95 |

| Cyclohexanol | IBX | Cyclohexanone | >95 |

| 1-Octanol | IBX | Octanal | ~90 |

| Cinnamyl alcohol | IBX | Cinnamaldehyde | >95 |

Data compiled from various studies on alcohol oxidation using IBX.

The reactivity of this compound extends to the oxidation of carbon atoms alpha to a carbonyl group. This reaction, often referred to as α-oxidation, is a valuable method for the synthesis of α-hydroxy carbonyl compounds and 1,2-dicarbonyls. thieme-connect.de The enolate or enol form of the carbonyl compound is a key intermediate in this process. libretexts.org The reaction of an enolate with an electrophilic oxygen source, such as a hypervalent iodine reagent, leads to the introduction of an oxygen atom at the α-position.

While iodosylbenzene has been mentioned in the context of α-oxidation, the direct application of this compound for this purpose is often facilitated by its in situ generation or the use of its more soluble derivatives. thieme-connect.de The oxidation of silyl (B83357) enol ethers, which are stable enol equivalents, with reagents like magnesium monoperoxyphthalate in the presence of a nitroxyl (B88944) radical catalyst can produce α-diketones. organic-chemistry.org This highlights the general strategy of oxidizing enol-type structures to access α-functionalized carbonyl compounds.

This compound and related hypervalent iodine reagents are effective in the oxidation of benzylic C-H bonds to form carbonyl functionalities. researchgate.netresearchgate.net This transformation is particularly useful for converting alkylarenes into the corresponding aryl ketones and aldehydes. The reaction often proceeds under mild conditions and can tolerate a variety of functional groups. researchgate.net

For example, the oxidation of benzylic C-H bonds can be achieved using catalytic quantities of 2-iodobenzoic acid with Oxone® as the terminal oxidant. researchgate.net This system generates a reactive IBX-type species in situ. The oxidation of ethylbenzene, for instance, yields acetophenone. This method provides a direct route to valuable carbonyl compounds from readily available hydrocarbon precursors. The use of polymeric iodosobenzene (B1197198) activated with potassium bromide in water has also been shown to effectively induce aqueous benzylic C-H oxidation to yield aryl ketones. researchgate.net

Table 2: Benzylic Oxidation of Alkylarenes

| Substrate | Reagent System | Product |

|---|---|---|

| Toluene | cat. 2-Iodobenzoic acid / Oxone® | Benzaldehyde |

| Ethylbenzene | cat. 2-Iodobenzoic acid / Oxone® | Acetophenone |

| Diphenylmethane | cat. 2-Iodobenzoic acid / Oxone® | Benzophenone |

Representative examples of benzylic oxidation reactions.

Selective Oxidation of Heteroatom-Containing Substrates

Beyond its utility in carbonyl group synthesis, this compound is a valuable reagent for the selective oxidation of various heteroatoms, most notably sulfur and phosphorus.

The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, as sulfoxides are important intermediates and chiral auxiliaries. researchgate.net A significant challenge in this reaction is preventing over-oxidation to the corresponding sulfone. This compound and its derivatives have demonstrated excellent chemoselectivity in this regard. researchgate.netumn.edu

Esters of 2-iodoxybenzoic acid (IBX-esters) are particularly effective for the clean and selective oxidation of organic sulfides to sulfoxides. umn.edu These reactions proceed without the formation of sulfones and are compatible with a range of functional groups, including hydroxyl groups, double bonds, and phenol (B47542) ethers. umn.edu The use of this compound in a cationic reversed micellar system has been shown to facilitate the catalytic asymmetric oxidation of sulfides to sulfoxides with moderate to good enantioselectivity, without the need for transition-metal catalysts. researchgate.net

Table 3: Selective Oxidation of Sulfides to Sulfoxides

| Sulfide (B99878) Substrate | Oxidizing System | Product | Selectivity (Sulfoxide:Sulfone) |

|---|---|---|---|

| Thioanisole | IBX-ester | Methyl phenyl sulfoxide | High (no sulfone detected) |

| Dibenzyl sulfide | IBX-ester | Dibenzyl sulfoxide | High (no sulfone detected) |

| Methyl p-tolyl sulfide | PhIO₂ / Chiral Tartaric Acid Derivative | (R)-Methyl p-tolyl sulfoxide | High (with enantioselectivity) |

Illustrative examples of selective sulfide oxidation.

This compound serves as an efficient oxygen transfer agent in organophosphorus chemistry. thieme-connect.com It can be used for the oxidation of various phosphorus compounds, including those containing phosphorus(III), phosphorothiono, and phosphoroseleno moieties, to their corresponding P=O analogs. thieme-connect.com This process is often stereoselective, with retention of configuration at the phosphorus center. thieme-connect.com

The application of this compound for these transformations provides a mild and selective method for accessing valuable organophosphorus compounds with a P=O bond. For example, the oxidation of phosphites to phosphates and phosphinothioates to phosphinates can be achieved cleanly with this reagent. This methodology is significant for the synthesis of various biologically active and industrially important organophosphorus compounds. nih.gov

Transformations of Nitrogen-Containing Molecules

This compound and its related hypervalent iodine reagents are highly effective in the oxidative transformation of various nitrogen-containing functional groups. These reactions are crucial for the synthesis of important intermediates and nitrogen heterocycles. benthamscience.comdovepress.comcopernicus.org

One of the most prominent applications is the oxidation of hydrazones. This compound, or its precursor iodosylbenzene, can efficiently oxidize free hydrazones to generate highly reactive diazo compounds. nih.govdigitellinc.com This method is particularly valuable for producing non-stabilized diazoalkanes, which are potent reagents but are often difficult to handle due to their instability. nih.gov The in situ generation of these diazo compounds using this compound under mild conditions allows for their immediate use in subsequent reactions, such as cyclopropanations, thereby avoiding the risks associated with their isolation and storage. nih.govdigitellinc.com This transformation is a key step in synthesizing various substituted cyclopropanes, which are significant motifs in medicinal chemistry. nih.gov

The oxidation of amines is another key transformation facilitated by this compound derivatives. For instance, o-Iodoxybenzoic acid (IBX), a well-known derivative, in combination with iodine, can convert primary amines into the corresponding nitriles in good to excellent yields. thieme-connect.de This method is notable for its selectivity, as it can oxidize an amino group in the presence of a primary alcohol without affecting the hydroxyl group. thieme-connect.de Secondary amines can also be oxidized by iodosobenzene to form imines, which are versatile intermediates in organic synthesis. rsc.org Furthermore, this compound is effective in oxidizing hydroxylamines. Depending on the reaction conditions and the substitution pattern of the hydroxylamine, this oxidation can selectively yield nitrones or nitroso dimers. researchgate.net

These oxidative capabilities extend to the synthesis of nitrogen-containing heterocycles, a cornerstone of pharmaceutical and materials chemistry. ucl.ac.ukorganic-chemistry.org Hypervalent iodine reagents promote intramolecular cyclizations through oxidative C-N bond formation, providing efficient, metal-free pathways to structures like indoles, oxazoles, and quinolin-2-ones. benthamscience.com

Table 1: this compound-Mediated Transformations of Nitrogen-Containing Molecules

| Substrate | Reagent(s) | Product | Key Features | Reference(s) |

|---|---|---|---|---|

| Free Hydrazones | Iodosylbenzene | Diazo Compounds | In situ generation of unstable diazoalkanes; mild conditions. | nih.govdigitellinc.com |

| Primary Amines | o-Iodoxybenzoic acid (IBX)/I₂ | Nitriles | Selective oxidation in the presence of primary alcohols. | thieme-connect.de |

| Secondary Amines | Iodosobenzene | Imines | Smooth conversion of aromatic and aliphatic secondary amines. | rsc.org |

| N,N-Disubstituted Hydroxylamines | o-Iodoxybenzoic acid (IBX) | Nitrones | Good yields and regioselectivity. | researchgate.net |

Carbon-Carbon Bond Forming and Cleavage Reactions

This compound and its derivatives are instrumental in reactions that modify the carbon skeleton of molecules, including dehydrogenations that lead to C-C bond formation and the cleavage of specific C-C bonds. nih.govresearchgate.net

o-Iodoxybenzoic acid (IBX) is a powerful reagent for oxidative dehydrogenation, a process that introduces unsaturation into a molecule by removing hydrogen atoms, often leading to the formation of new carbon-carbon double bonds and aromatic systems. nih.gov This methodology is particularly effective for synthesizing heteroaromatic compounds from their saturated or partially saturated precursors. researchgate.net For example, IBX can facilitate the conversion of various heterocyclic systems to their corresponding aromatic counterparts through the dehydrogenation of C-C and C-N bonds. nih.govresearchgate.net This transformation is a crucial step in the synthesis of many pharmaceutically significant compounds, such as quinazolines, which can be formed via an IBX-mediated one-pot condensation and oxidative dehydrogenation of o-aminobenzylamines. researchgate.net

The oxidative cleavage of carbon-carbon single bonds is a powerful synthetic transformation. This compound-derived reagents, such as o-Iodoxybenzoic acid (IBX), can effectively cleave the C-C bond of vicinal diols (1,2-diols) to yield aldehydes or ketones. rsc.orgmasterorganicchemistry.commasterorganicchemistry.com This reaction provides an alternative to traditional methods like ozonolysis or treatment with lead tetraacetate and periodic acid. libretexts.org The reaction mechanism for sterically hindered syn 1,2-diols is believed to proceed through a cyclic periodinane intermediate. rsc.org The efficiency of this cleavage can be enhanced by using a protonating solvent, which promotes the formation of the necessary intermediate for a wide range of diol substrates. rsc.org

Table 2: C-C Bond Cleavage of Vicinal Diols with IBX

| Substrate Type | Reagent | Product(s) | Key Feature | Reference(s) |

|---|---|---|---|---|

| Vicinal Diols (1,2-diols) | o-Iodoxybenzoic acid (IBX) | Aldehydes and/or Ketones | Oxidative cleavage of the C-C bond. | rsc.orglibretexts.org |

| Strained syn 1,2-diols | o-Iodoxybenzoic acid (IBX) | Aldehydes and/or Ketones | Proceeds via a spirobicyclic periodinane intermediate. | rsc.org |

Hypervalent iodine(III) compounds derived from this compound, such as diaryliodonium salts and arylbenziodoxoles, are excellent reagents for aryl group transfer reactions. nih.govbohrium.com These reagents serve as electrophilic aryl sources, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild, often metal-free conditions. nih.govresearchgate.net This provides a valuable alternative to traditional transition-metal-catalyzed cross-coupling reactions. nih.gov Arylbenziodoxoles, for instance, can participate in the direct arylation of various nucleophiles. nih.gov While some substrates require Lewis acid catalysis, the methodology has a broad scope, allowing for the preparation of complex molecular architectures. nih.gov These aryl transfer reactions are a cornerstone of modern synthetic strategies for creating biaryl linkages, which are common in pharmaceuticals and advanced materials. bohrium.com

Functionalization of Aromatic and Aliphatic Systems

This compound reagents are also employed in the targeted functionalization of C-H bonds in both aromatic and aliphatic systems.

A specialized application of this compound chemistry is the oxygenative demethylation of phenolic methyl aryl ethers. A stabilized, non-explosive formulation of o-Iodoxybenzoic acid (SIBX) has been developed for this purpose. nih.gov This reagent facilitates the one-step conversion of 2-methoxyphenols into their corresponding catechols (1,2-dihydroxybenzenes). This transformation is believed to occur via an oxygenating dearomatization event. researchgate.net The use of SIBX has proven highly effective in the chemoselective synthesis of valuable natural products, such as the conversion of homovanillyl alcohol to hydroxytyrosol. nih.govresearchgate.net

C-H Functionalization Methodologies

This compound and its derivatives are prominent reagents for C-H functionalization, a field focused on the direct conversion of carbon-hydrogen bonds into new functional groups. frontiersin.org These hypervalent iodine reagents can activate otherwise inert C-H bonds, enabling a variety of transformations. While direct hydroxylation of alkanes can be achieved, often in the presence of metal catalysts, the utility of this compound extends to other functionalizations. mdpi.comnih.gov

One of the most significant applications is the oxidation of C-H bonds adjacent (alpha) to carbonyl groups or on benzylic positions to introduce unsaturation. organic-chemistry.org For instance, IBX can efficiently convert ketones and aldehydes into their corresponding α,β-unsaturated derivatives. This transformation is crucial for the synthesis of many complex molecules and natural products. organic-chemistry.org

The mechanism of C-H activation by iodosylbenzene can involve processes like hydrogen abstraction, particularly for weaker C-H bonds. rsc.org In many applications, especially in heterocyclic synthesis, IBX-mediated reactions are key steps in domino or cascade sequences that begin with an initial C-H functionalization. frontiersin.orgnih.gov These reagents are valued for their compatibility with a wide range of functional groups and for proceeding under relatively mild, often metal-free conditions. frontiersin.orgnih.gov

Table 2: Examples of C-H Functionalization using this compound Derivatives

| Substrate Type | Reagent | Transformation | Product Type | Reference |

|---|---|---|---|---|

| Ketones/Aldehydes | IBX | α,β-Dehydrogenation | α,β-Unsaturated Carbonyls | organic-chemistry.org |

| Benzylic Alcohols | IBX | Oxidation | Aromatic Carbonyls | organic-chemistry.org |

| N-Aryl Amides | IBX | Oxidative Cyclization | Heterocycles | nih.govacs.org |

| Alkanes (e.g., Triphenylmethane) | Iron(III)-Iodosylbenzene Adduct | Benzylic Hydroxylation | Alcohol | mdpi.com |

Contributions to Heterocyclic Synthesis

This compound and particularly its derivative o-iodoxybenzoic acid (IBX) have made substantial contributions to the field of heterocyclic chemistry. frontiersin.orgnih.gov They serve as powerful oxidants that facilitate a diverse array of cyclization reactions, enabling the construction of various nitrogen- and oxygen-containing ring systems under mild conditions. frontiersin.orgacs.orgorganic-chemistry.org

Synthesis of Azirine Derivatives

2H-Azirines are strained, three-membered heterocycles that serve as valuable synthetic intermediates. This compound-related compounds have been developed as effective oxidants for their synthesis. Specifically, a novel hypervalent iodine(III/V) oxidant, derived from o-nitroiodobenzene, has proven effective for the intramolecular oxidative azirination of enamines to produce 2H-azirines. rsc.orgnih.govresearchgate.net This specialized reagent was capable of synthesizing 2-unsubstituted 2H-azirines, a transformation that was not efficiently achieved with previously known hypervalent iodine reagents. rsc.orgnih.govresearcher.life

The proposed reaction pathway involves the reaction of the enamine substrate with the hypervalent iodine reagent to form an N–I(V) bonded intermediate. semanticscholar.org This intermediate then isomerizes and undergoes intramolecular cyclization to yield the 2H-azirine product. semanticscholar.org This method represents a significant advancement, providing access to azirine derivatives that were otherwise difficult to obtain. rsc.orgresearchgate.net

Table 3: Synthesis of 2H-Azirines using a Hypervalent Iodine(III/V) Oxidant

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(1-Phenylvinyl)pyrrolidine | Hypervalent Iodine(III/V) Oxidant | Dichloromethane, rt | 2-Phenyl-2H-azirine | 85 | semanticscholar.org |

| 1-(Cyclohex-1-en-1-yl)pyrrolidine | Hypervalent Iodine(III/V) Oxidant | Dichloromethane, rt | Spiro[azirine-2,1'-cyclohexane] | 72 | semanticscholar.org |

Formation of Dihydropyrimidinones

The Biginelli reaction, a multicomponent reaction between an aldehyde, a β-ketoester, and urea, is a classic method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.org While the reaction is traditionally catalyzed by Brønsted or Lewis acids, molecular iodine (I2) has emerged as an effective and environmentally friendly catalyst for this transformation. nih.govresearchgate.net It is important to note that while this compound is a potent iodine-based oxidant, the literature for the Biginelli reaction and its modern variants predominantly cites the use of molecular iodine as a catalyst rather than hypervalent iodine(V) reagents like this compound. nih.govresearchgate.net The catalytic role of molecular iodine is attributed to its mild Lewis acidity, which facilitates the key condensation steps of the reaction mechanism. nih.gov

Cyclization Reactions

One of the most powerful applications of this compound derivatives in heterocyclic synthesis is their ability to mediate a wide range of oxidative cyclization reactions. frontiersin.org o-Iodoxybenzoic acid (IBX) is particularly prominent in this area, facilitating the formation of diverse heterocyclic structures through intramolecular C-N and C-O bond formation. nih.govacs.org

A notable example is the IBX-mediated cyclization of unsaturated N-aryl amides (anilides) to form various heterocycles, including δ-lactams and cyclic urethanes. nih.govacs.org This reaction is believed to proceed through a single-electron transfer mechanism, implicating a radical-based pathway. nih.gov Furthermore, IBX has been used in cascade reactions, for instance, in the intramolecular cyclization of tryptophan analogs to create complex polycyclic spiro-fused indoline (B122111) scaffolds. frontiersin.orgnih.gov

The versatility of these reagents is also demonstrated in the synthesis of benzofurans and naphthofurans from ortho-hydroxystilbenes via oxidative cyclization. organic-chemistry.org These reactions highlight the ability of this compound and its derivatives to act as metal-free oxidants, providing an environmentally benign alternative to many transition-metal-catalyzed processes. organic-chemistry.org

Table 4: Examples of this compound-Mediated Cyclization Reactions | Substrate Type | Reagent | Product Heterocycle | Reference | | :--- | :--- | :--- | :--- | | Unsaturated N-Aryl Amides | IBX | δ-Lactams | nih.govacs.org | | Tryptophan Analogs with N-Aryl Amide Side Chains | IBX | Polycyclic Spiro-fused Indolines | frontiersin.orgnih.gov | | ortho-Hydroxystilbenes | (Diacetoxyiodo)benzene | 2-Arylbenzofurans | organic-chemistry.org | | Acylthiosemicarbazides | IBX | Oxadiazoles | researchgate.net | | 1,2,3,4-Tetrahydroisoquinoline | IBX | Iminium ion for Aza-Diels-Alder | Oxa-bridged heterocycles | frontiersin.orgnih.gov |

Catalytic Applications of Iodoxybenzene Systems

Stoichiometric Co-oxidant in Metal-Catalyzed Processes

Iodoxybenzene serves as an effective stoichiometric co-oxidant in various metal-catalyzed oxidation reactions, enhancing both the efficiency and selectivity of these processes. This application is particularly relevant in the synthesis of fine chemicals and pharmaceutical intermediates, where precise control over oxidation states is crucial lookchem.com.

One notable application is in the conversion of sulfides to sulfoxides, a transformation important for synthesizing chiral compounds and preparing certain pharmaceuticals lookchem.com. This compound's ability to perform this oxidation without affecting other functional groups highlights its synthetic utility lookchem.com. Furthermore, it is employed in the oxidation of alcohols to carbonyl compounds lookchem.com.

In specific metal-catalyzed systems, this compound participates as a terminal oxidant. For instance, a mild and efficient tandem catalytic system has been reported for the oxidation of alcohols and hydrocarbons, relying on the Ru(III)-catalyzed reoxidation of iodoarenes (ArI) to iodosylarenes (ArIO) and then to iodoxyarenes (ArIO₂) lookchem.comnsf.gov. In this system, Oxone (potassium peroxymonosulfate) acts as the stoichiometric oxidant, added incrementally to a mixture containing the substrate, iodobenzene (B50100) (PhI), and ruthenium(III) chloride (RuCl₃) in acetonitrile (B52724) and water lookchem.com. This approach allows for the catalytic use of the iodine species while Oxone serves as the ultimate oxygen source. Similarly, this compound has been used in conjunction with diphenyldiselenide in allylic oxidation reactions stackexchange.com. Additionally, hypervalent iodine(V)-catalyzed regioselective oxidation of phenols to ortho-quinones can be achieved using catalytic amounts of sodium salts of 2-iodobenzenesulfonic acids (pre-IBSes) with stoichiometric Oxone as a co-oxidant mdpi.com.

Organocatalytic Systems Involving this compound

This compound (PhIO₂) has been successfully incorporated into organocatalytic systems, offering metal-free pathways for various transformations. A significant area of application is the enantioselective oxidation of sulfides to sulfoxides, a process that avoids the use of transition metals researchgate.netresearchgate.netpharm.or.jp.

A novel catalytic asymmetric oxidation of sulfides to sulfoxides has been developed using PhIO₂ in water, an economical and environmentally benign solvent researchgate.netnih.govpharm.or.jp. This methodology provides a distinct alternative to methods employing cyclodextrins or biological catalysts researchgate.netnih.govpharm.or.jp. The success of these systems hinges on the inclusion of catalytic amounts of both cetyltrimethylammonium bromide (CTAB) and a chiral tartaric acid derivative researchgate.netresearchgate.net. These additives are crucial for the solubilization and activation of PhIO₂, leading to enhanced chemical yields and enantioselectivities researchgate.netresearchgate.net. For example, di-(2-methoxybenzoyl)-L-tartaric acid in toluene-H₂O mixtures has been identified as particularly effective researchgate.net. The addition of bromide salts, such as magnesium bromide (MgBr₂), has also been shown to activate hypervalent iodine reagents in water, contributing to improved optical yields researchgate.netpharm.or.jp.

Aerobic Oxidation Catalysis

Aerobic oxidation catalysis, which leverages molecular oxygen as the terminal oxidant, is highly sought after due to its environmental advantages nih.govwisc.edu. This compound plays a role in specific multi-component systems designed for such transformations.

The regeneration of the active oxidant species is paramount for the sustainability of any catalytic cycle. In the context of the tandem catalytic aerobic oxidation of alcohols employing this compound, bromine, and sodium nitrite (B80452), a multi-cycle mechanism has been proposed arkat-usa.org. The initial step involves the oxidation of the alcohol by this compound (PhIO₂), which is subsequently reduced to (dihydroxy)iodobenzene (PhI(OH)₂) arkat-usa.org. The critical regeneration of the active oxidant occurs in a subsequent cycle: (dihydroxy)iodobenzene (PhI(OH)₂) is reoxidized back to this compound (PhIO₂) by bromine (Br₂), with Br₂ simultaneously being reduced to hydrogen bromide (HBr) arkat-usa.org. A third cycle then involves the oxidation of nitric oxide (NO), derived from sodium nitrite, with molecular oxygen (O₂) to complete the catalytic turnover arkat-usa.org. This continuous regeneration ensures the efficient and catalytic participation of this compound in aerobic oxidation processes.

Asymmetric Catalysis with this compound

This compound has proven to be a valuable reagent in asymmetric catalysis, particularly for the enantioselective oxidation of prochiral sulfides.

Enantioselective sulfoxidation, the selective oxidation of prochiral sulfides to chiral sulfoxides, is a key transformation in organic synthesis. This compound (PhIO₂) has been successfully applied in novel catalytic asymmetric sulfoxidation methodologies, particularly in aqueous media, which offers economic and environmental advantages researchgate.netnih.govpharm.or.jp.

Early studies showed that while the reaction could proceed quantitatively, the enantiomeric excess (ee) was often moderate (e.g., 18% ee for p-tolyl methylsulfoxide) pharm.or.jp. However, significant improvements in optical yields were achieved through optimization with water-soluble additives pharm.or.jp. The addition of bromide salts, such as magnesium bromide (MgBr₂), has been found to effectively activate hypervalent iodine(V) sulfoxidation, irrespective of the specific metal cation researchgate.netpharm.or.jp. For example, the oxidation of p-tolyl methyl sulfide (B99878) using a system containing (+)-dibenzoyl tartrate, MgBr₂, and PhIO₂ afforded (R)-4-MeC₆H₄S(O)Me in quantitative yield with 59% enantiomeric excess researchgate.net. The highest reported chemical and optical yields were obtained when di-(2-methoxybenzoyl)-L-tartaric acid and cetyltrimethylammonium bromide (CTAB) were used in toluene-H₂O mixtures. In this system, the solubilization and activation of PhIO₂ by both CTAB and the chiral tartaric acid were found to be indispensable for enhancing the oxidation's efficiency and enantioselectivity researchgate.net.

Table 1: Representative Enantioselective Sulfoxidation with this compound

| Substrate | Chiral Auxiliary / Additives | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Citation |

| p-tolyl methyl sulfide | (+)-dibenzoyl tartrate, MgBr₂, CTAB (implied) | Water/Toluene | Quantitative | 59 (R) | researchgate.net |

| p-tolyl methyl sulfide | Di-(2-methoxybenzoyl)-L-tartaric acid, CTAB, (MgBr₂ implied) | Toluene-H₂O | Quantitative | Moderate to Good | researchgate.netresearchgate.net |

Role of Chiral Activators and Micellar Systems

The integration of chiral activators and micellar systems has proven instrumental in advancing the catalytic applications of this compound, especially in asymmetric synthesis. These approaches address challenges such as solubility, reactivity, and, critically, the induction of enantioselectivity.

Chiral Activators: Chiral activators, typically chiral organic molecules, are employed to create a chiral environment around the reactive species generated from this compound, thereby influencing the stereochemical outcome of the reaction. A notable application is the asymmetric oxidation of sulfides to sulfoxides. Early research demonstrated that while several chiral hypervalent iodine reagents had been explored for asymmetric induction, they often required stoichiometric amounts of chiral reagents and exhibited low enantioselectivities. However, the use of catalytic amounts of chiral tartaric acid derivatives in conjunction with this compound has significantly improved both chemical yield and enantioselectivity nih.govacs.orgumich.edu.

For instance, in the oxidation of methyl p-tolyl sulfide, the presence of 10 mol% of dibenzoyl-D-tartaric acid (DBTA) and 20 mol% of cetyltrimethylammonium bromide (CTAB) in a toluene-H₂O mixture resulted in an 80% yield with 30% enantiomeric excess (ee) acs.org. Further optimization revealed that using MgBr₂ and (1)-dibenzoyl-D-tartaric acid as a chiral source could activate this compound in water, leading to quantitative yields of chiral sulfoxides with moderate optical yields pharm.or.jp. The best chemical and optical yields in sulfoxidation have been observed with di-(2-methoxybenzoyl)-L-tartaric acid and CTAB in toluene-H₂O mixtures researchgate.net. This "asymmetric activation" concept allows a chiral source to activate one enantiomer of a catalyst, leading to enantioenriched products unipd.it.

Micellar Systems: Micellar systems, particularly reversed micelles formed by surfactants like cetyltrimethylammonium bromide (CTAB), play a crucial role in enhancing the catalytic efficiency and selectivity of this compound-mediated reactions. Micelles act as "micro- or nanoreactors" by compartmentalizing reactants, increasing their local concentration, and providing a unique microenvironment that can differ significantly from the bulk solvent lucp.netmdpi.com. This can lead to accelerated reaction rates and, in the presence of chiral additives, induce stereoselectivity lucp.net.

In the context of this compound, micellar systems facilitate the solubilization and activation of the reagent, especially in aqueous or mixed aqueous-organic media, which are often considered greener alternatives to traditional organic solvents nih.govacs.orgpharm.or.jpresearchgate.netmdpi.comresearchgate.net. For example, the hypervalent iodine(V)-induced asymmetric oxidation of sulfides to sulfoxides mediated by cationic reversed micellar systems, involving both CTAB and a chiral tartaric acid derivative, demonstrated a novel nonmetallic catalytic system for achieving high chemical yields with moderate to good enantioselectivity nih.govacs.org.

Beyond asymmetric sulfoxidation, micellar systems have also been successfully applied in other this compound-related oxidations. For instance, a mild and green protocol for alcohol oxidation using 2-iodoxybenzenesulfonic acid (IBS) and oxone in CTAB micelles at room temperature has been developed. This system efficiently oxidized secondary benzyl (B1604629) alcohols to ketones and primary benzyl alcohols to aldehydes in good yields within 2 hours, showcasing the utility of micellar catalysis for transition-metal-free oxidations researchgate.net. The enhanced reaction rates in micellar media are attributed to factors such as lower micropolarity of water within the micelle and increased effective concentration of reactants lucp.net.

The following table summarizes representative findings for asymmetric sulfoxidation using this compound in micellar systems with chiral activators:

| Substrate (Sulfide) | Chiral Activator (mol%) | Micellar System (Surfactant) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Methyl p-tolyl sulfide | Dibenzoyl-D-tartaric acid (10) | CTAB (20) in Toluene-H₂O | 80 | 30 | acs.org |

| Methyl p-tolyl sulfide | (1)-Dibenzoyl-D-tartaric acid (10) | MgBr₂ in H₂O | Quantitative | 18 | pharm.or.jp |

| Aryl alkyl sulfides | Di-(2-methoxybenzoyl)-L-tartaric acid | CTAB in Toluene-H₂O | Quantitative | Up to 72 | researchgate.netlucp.net |

Electrochemical and Photochemical Activation Strategies

Beyond traditional chemical activation, electrochemical and photochemical methods offer alternative pathways to activate this compound, enabling unique catalytic transformations and promoting sustainable synthetic approaches.

Electrochemical Activation Strategies: Electrochemical methods provide a clean and controlled means to generate and regenerate reactive species, circumventing the need for stoichiometric chemical oxidants or reductants. While this compound itself is a hypervalent iodine(V) compound, electrochemical approaches are often employed for the in situ generation of hypervalent iodine reagents or for the regeneration of the active oxidant from its reduced forms, thereby establishing catalytic cycles.

This compound can be prepared electrochemically through the anodic oxidation of iodobenzene unl.eduimperial.ac.ukresearchgate.net. More broadly, the anodic oxidation of iodoarenes is a known method for generating hypervalent iodine species cardiff.ac.uk. For instance, iodosobenzene (B1197198) diacetate, another hypervalent iodine(III) compound, can be prepared electrochemically by the anodic oxidation of iodobenzene in a mixture of acetic acid, methanol, and sodium acetate (B1210297) unl.edu. This highlights the potential for electrochemical synthesis of hypervalent iodine reagents that can then participate in catalytic cycles.

Furthermore, electrochemical oxidation has been investigated for the regeneration of iodoxy compounds from their lower oxidation states. For example, the electrochemical oxidation of iodosylbenzoic acid (IBA) and iodosylbenzenesulfonic acid (IsBA) to their respective iodoxy forms (IBX and IBS) has been demonstrated using boron-doped diamond (BDD) electrodes imperial.ac.uk. This regenerative capacity is crucial for developing truly catalytic systems where the hypervalent iodine species acts as a mediator, being continuously re-oxidized electrochemically after participating in a desired transformation. This approach aligns with green chemistry principles by replacing chemical oxidants with electricity cardiff.ac.uk.

Photochemical Activation Strategies: Photochemical activation involves using light energy to initiate or accelerate chemical reactions. In the context of this compound, light can induce the formation of reactive intermediates, such as radicals, or facilitate electron transfer processes, leading to distinct reaction pathways not accessible under thermal conditions.

While specific examples of this compound's direct photochemical activation for catalysis are less extensively detailed compared to other hypervalent iodine compounds, the broader field of photocatalysis in organic transformations, including those involving hypervalent iodine reagents, is a growing area sci-hub.sescispace.comthieme-connect.comnih.govwikipedia.orgbeilstein-journals.org. Photocatalysis often involves the generation of electron-hole pairs or free radicals upon irradiation with UV or visible light, which then drive oxidation-reduction reactions wikipedia.org.

Research has shown that photocatalytic radical trifluoromethylation can occur in the presence of this compound sci-hub.se. This suggests that this compound can participate in photo-induced radical processes, potentially acting as a radical initiator or a component in a photoredox catalytic cycle. The use of light as an energy source offers advantages such as mild reaction conditions and the ability to selectively activate substrates or reagents, contributing to more sustainable and efficient synthetic methodologies nih.govbeilstein-journals.org. The development of metal-free organic photocatalysts, which are often cheaper and less toxic than transition metal complexes, further enhances the appeal of photochemical strategies in conjunction with reagents like this compound beilstein-journals.org.

Advanced Research Directions and Future Perspectives

Development of Novel Iodoxybenzene Derivatives

The design and synthesis of new this compound derivatives are central to expanding their utility in modern organic synthesis. Research efforts are geared towards creating reagents that are not only effective but also economically and environmentally viable.

A significant drawback of using stoichiometric hypervalent iodine reagents is the generation of iodoarene byproducts, which complicates product purification and contributes to chemical waste. nsf.gov To overcome this, the development of recyclable reagents has become a major focus. One of the most successful strategies involves immobilizing the this compound moiety on a solid support.

Polymer-supported reagents, for instance, offer a practical solution for easy separation and recovery of the iodoarene byproduct. researchgate.netresearchgate.net These reagents are typically prepared by attaching an iodoarene precursor to a polymer backbone, such as polystyrene, followed by oxidation to the hypervalent iodine(V) state. researchgate.net After the oxidation reaction, the spent polymer-supported iodoarene can be easily filtered off from the reaction mixture, regenerated through re-oxidation, and reused in subsequent reactions. researchgate.net This approach not only simplifies the purification process but also minimizes chemical waste. nsf.gov

Another innovative approach is the use of magnetic nanoparticles as a support for the iodoarene catalyst. researchgate.net This allows for the facile recovery of the catalyst using an external magnet, offering a quick and efficient separation method. researchgate.net Research has demonstrated that these magnetic nanoparticle-supported iodoarene catalysts can be recycled multiple times without a significant loss of activity. researchgate.net

The following table summarizes some examples of recyclable this compound reagents and their applications.

| Reagent Type | Support Material | Application | Recyclability |

| Polymer-supported IBX | Polystyrene | Oxidation of alcohols | Can be regenerated and reused |

| Magnetic nanoparticle-supported iodoarene | Magnetite (Fe3O4) | Oxidation of 4-alkoxyphenols | Recycled up to eight times |

| PEG-supported hypervalent iodine reagent | Polyethylene glycol (PEG) | Sulfonamide synthesis | Recovered by precipitation and filtration |

This table is generated based on data from multiple sources. researchgate.netresearchgate.net

Beyond recyclability, the design of novel this compound derivatives aims to fine-tune their reactivity and selectivity for specific chemical transformations. By modifying the electronic and steric properties of the aryl backbone, researchers can modulate the oxidizing power and substrate specificity of the reagent. For example, the introduction of electron-withdrawing or electron-donating groups on the aromatic ring can alter the electrophilicity of the iodine center, thereby influencing its reactivity. acs.org

The development of chiral hypervalent iodine reagents for asymmetric synthesis is a particularly active area of research. nih.gov By incorporating chiral auxiliaries into the structure of the this compound derivative, it is possible to achieve enantioselective transformations. These chiral reagents have shown promise in a variety of asymmetric oxidations, opening up new avenues for the synthesis of enantiomerically pure compounds. nih.gov

Green Chemistry Innovations with this compound

The principles of green chemistry are increasingly influencing the direction of research in organic synthesis, and the development of this compound-mediated reactions is no exception. The focus is on creating more environmentally benign processes by minimizing waste, using safer solvents, and improving atom economy. researchgate.netnsf.gov

Traditionally, organic reactions involving this compound are conducted in organic solvents. However, the use of water as a reaction medium offers significant environmental and economic advantages. Research into performing hypervalent iodine-catalyzed reactions in water is a growing area. rsc.org While the solubility of this compound in water is limited, the development of water-soluble derivatives or the use of co-solvents can facilitate reactions in aqueous media. orgsyn.org The use of water as a solvent is not only environmentally friendly but can also in some cases enhance reaction rates and selectivities. rsc.org

Minimizing waste is a cornerstone of green chemistry. In the context of this compound chemistry, this is primarily addressed through the development of catalytic systems. Instead of using a stoichiometric amount of the this compound reagent, catalytic approaches utilize a sub-stoichiometric amount of an iodoarene precursor in the presence of a terminal oxidant. nih.govnsf.gov The iodoarene is oxidized in situ to the active hypervalent iodine species, which then oxidizes the substrate. The resulting iodoarene byproduct is then re-oxidized by the terminal oxidant, completing the catalytic cycle. This approach significantly reduces the amount of iodoarene waste generated. nih.gov

Common terminal oxidants used in these catalytic systems include peroxy compounds and Oxone®. researchgate.net The ideal terminal oxidant is one that is inexpensive, readily available, and produces benign byproducts. The ultimate goal is to use molecular oxygen (O2) from the air as the terminal oxidant, which would generate water as the only byproduct, representing a truly green oxidation system. researchgate.netnsf.gov

Integration with Flow Chemistry and Continuous Processing

The integration of this compound-mediated reactions with flow chemistry and continuous processing technologies holds significant promise for improving the safety, efficiency, and scalability of these transformations. d-nb.infonih.gov Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. youtube.com

This approach offers several advantages over traditional batch processing, particularly for reactions involving potentially hazardous reagents like this compound, which is known to be explosive under certain conditions. orgsyn.org The small reaction volumes and high surface-area-to-volume ratios in flow reactors allow for excellent control over reaction parameters such as temperature and reaction time, which can mitigate safety risks. almacgroup.com

Furthermore, flow chemistry enables the on-demand generation of reactive intermediates, avoiding the need to store large quantities of potentially unstable compounds. youtube.com The integration of in-line purification and analysis techniques can lead to fully automated and highly efficient multi-step syntheses. nih.govresearchgate.net The application of flow chemistry to hypervalent iodine-mediated processes is still an emerging field but has the potential to revolutionize the way these powerful reagents are used in both academic and industrial settings. d-nb.info

Spectroscopic and Diffraction Studies for Structural Elucidation of Intermediates

The transient and often highly reactive nature of intermediates in this compound-mediated reactions presents a significant challenge to their structural elucidation. However, advancements in spectroscopic and diffraction techniques have provided crucial insights into the mechanisms of these complex transformations. The application of these methods has been pivotal in identifying and characterizing the fleeting species that govern the course of these reactions.

X-ray diffraction has been an indispensable tool for confirming the structures of stable hypervalent iodine precursors and some key intermediates. nih.govacs.org For instance, the structure of complexes formed between hypervalent iodine compounds and other molecules, such as pyridine, has been established through X-ray crystallography. nih.govacs.org These studies provide a static picture of the geometry and bonding in these species, which is fundamental to understanding their reactivity. For example, the trigonal bipyramidal geometry is a common structural motif in iodine(III) compounds, with the most electronegative ligands occupying the axial positions. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for probing reaction intermediates in solution. Multinuclear NMR, including ¹H, ¹³C, and even ¹⁷O NMR, can provide detailed information about the electronic and structural environment of atoms within an intermediate. researchgate.netnih.gov For instance, variable temperature NMR studies have been used to investigate dynamic processes and determine the activation energies for the exchange of ligands on the iodine center. researchgate.net Furthermore, Diffusion-Ordered NMR Spectroscopy (DOSY) has emerged as a valuable method for identifying individual species in a complex reaction mixture by differentiating them based on their diffusion coefficients, which correlate with their size and shape. nih.gov This "chromatography by NMR" can help to determine the aggregation and solvation states of reactive intermediates in solution. nih.gov

Table 1: Spectroscopic and Diffraction Techniques for Intermediate Characterization

| Technique | Information Obtained | Examples of Application in Hypervalent Iodine Chemistry |

| X-ray Diffraction | Precise bond lengths, bond angles, and overall molecular geometry in the solid state. | Confirmation of the structure of stable hypervalent iodine reagents and their complexes. nih.govacs.org |

| NMR Spectroscopy | Connectivity, electronic environment, and dynamic behavior of intermediates in solution. | Characterization of tetracoordinated hypervalent iodine compounds and study of ligand exchange dynamics. nih.govresearchgate.net |

| DOSY NMR | Diffusion coefficients, allowing for the determination of particle size, aggregation state, and solvation. | Distinguishing between different organolithium aggregates in solution. nih.gov |

Theoretical and Computational Advances in Predicting Reactivity

In concert with experimental studies, theoretical and computational chemistry has become an essential tool for predicting the reactivity of this compound and understanding the intricate details of its reaction mechanisms. chimia.chrsc.org Quantum chemical modeling provides a deeper understanding of the electronic structure and bonding in hypervalent iodine compounds, which is key to their reactivity. chimia.ch

Density Functional Theory (DFT) is one of the most widely used computational methods to investigate the reaction pathways of this compound-mediated transformations. usu.eduresearchgate.net DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies. mdpi.com This information allows for the calculation of reaction barriers, providing a quantitative measure of the feasibility of a proposed mechanism. usu.edu For example, DFT studies have been instrumental in elucidating the mechanism of alcohol oxidation by 2-iodoxybenzoic acid (IBX), a derivative of this compound, by identifying the rate-determining step. researchgate.net

Computational models also play a crucial role in predicting the regioselectivity and stereoselectivity of reactions involving this compound. By comparing the activation energies of different possible reaction pathways, it is possible to predict which product will be favored. This predictive power is invaluable for the rational design of new synthetic methods and for optimizing existing ones. The collaboration between computational chemistry and experimental synthesis has led to a more profound understanding of hypervalent iodine reagents and can guide the search for novel reagents with enhanced reactivity and selectivity. chimia.ch

Table 2: Computational Methods in the Study of this compound Reactivity

| Computational Method | Application in this compound Chemistry | Key Insights |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of reaction barriers, and prediction of selectivity. | Understanding the electronic structure, identifying rate-determining steps in oxidations. usu.eduresearchgate.net |

| Ab initio Molecular Orbital Theory | Investigation of the reactivity of related iodonium (B1229267) ions with nucleophiles. | Determining the relative barriers for different substitution and elimination pathways. researchgate.net |

| Quantitative Structure-Property Relationships (QSPR) | Correlating the structure of hypervalent iodine reagents with their reactivity. | Guiding the design of new reagents with tailored properties. chimia.ch |

Expansion of Substrate Scope and Reaction Diversity

Ongoing research in the field of hypervalent iodine chemistry continues to push the boundaries of the substrate scope and reaction diversity of this compound and its derivatives. nih.gov Initially recognized for its utility in the oxidation of alcohols to aldehydes and ketones, the applications of this compound have expanded to a wide array of synthetic transformations. nih.govresearchgate.net

A significant area of development has been the expansion of the types of functional groups that can be introduced into organic molecules using this compound-based reagents. These reagents have been employed in a variety of oxidative functionalization reactions, including halogenations, aminations, and heterocyclizations. nih.gov The development of catalytic systems, where the active iodine(V) species is generated in situ from a iodoarene precursor in the presence of a terminal oxidant, has been a major breakthrough. nih.govresearchgate.net This approach avoids the need to handle potentially explosive hypervalent iodine compounds stoichiometrically and has broadened the applicability of these reagents in organic synthesis. researchgate.net

Furthermore, the range of substrates that can be effectively transformed using this compound has been significantly broadened. researchgate.net This includes the development of methods for the functionalization of less reactive C-H bonds, which is a major goal in modern organic synthesis. Recent advancements have also focused on the development of enantioselective reactions using chiral iodoarenes, opening up new avenues for the asymmetric synthesis of complex molecules. beilstein-journals.org The continuous exploration of new reaction conditions and the design of novel hypervalent iodine reagents are expected to further expand the synthetic utility of this compound in the future. frontiersin.org

Table 3: Examples of Expanded Reaction Diversity with this compound and Related Reagents

| Reaction Type | Description |

| Oxidative Rearrangements | Asymmetric oxidative rearrangements of alkenes to afford chiral products. beilstein-journals.org |

| Intramolecular Dioxygenation | Formation of enantioenriched γ-lactones through asymmetric dioxygenation of alkenes. beilstein-journals.org |

| C-C Bond Cleavage | Novel oxidation of 3-oxobutanamides involving the cleavage of a carbon-carbon bond. researchgate.net |

| Fluorination | Hypervalent iodine-catalyzed fluorination of diene-containing compounds. nih.gov |

常见问题

Q. What are the reliable synthetic methods for preparing iodoxybenzene, and what safety protocols are critical during its synthesis?

this compound is synthesized via the reaction of iodobenzene with peracetic acid under controlled conditions. Key steps include slow addition of peracetic acid to avoid exothermic reactions, maintaining temperatures below 35°C during initial mixing, and careful post-reaction heating to 100°C to ensure complete conversion. Safety protocols include using a safety shield, avoiding distillation until residual peroxides are destroyed, and handling the compound below 230°C to prevent explosions . Yield and purity data (e.g., 72–80% yield, 99.9% purity post-chloroform extraction) should guide reproducibility .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Purity is assessed via iodometric titration to quantify active oxygen content, with adjustments for impurities (e.g., 94% purity in crude samples) . Structural analysis employs techniques like infrared (IR) spectroscopy to confirm hypervalent iodine-oxygen bonding and X-ray diffraction for crystal structure validation. Evidence of iodoxyl group incorporation (e.g., in aromatic systems) can be cross-referenced with hypervalent iodine literature .

Q. What are the primary applications of this compound in organic synthesis, and how do its oxidative properties compare to other hypervalent iodine reagents?

this compound is widely used in oxidations, such as converting alcohols to carbonyl compounds. Unlike iodosylbenzene (which requires acidic conditions), this compound operates in water with co-catalysts like bromine and sodium nitrite, minimizing over-oxidation of aldehydes to carboxylic acids . Comparative studies should focus on reaction efficiency, substrate scope, and byproduct formation relative to reagents like Dess-Martin periodinane.

Advanced Research Questions

Q. What experimental strategies optimize this compound’s catalytic efficiency in aerobic oxidation reactions?

Optimization involves balancing redox cycles: (1) this compound oxidizes substrates while being reduced to PhI(OH)₂, (2) bromine reoxidizes PhI(OH)₂ back to this compound, and (3) NO/O₂ regenerates bromine . Kinetic studies (e.g., varying Br₂ or NaNO₂ concentrations) and in situ monitoring (e.g., UV-Vis spectroscopy) can identify rate-limiting steps. Data on yield dependence for benzaldehydes (high) vs. primary alcohols (low) highlight substrate-specific limitations .

Q. What methodological approaches resolve contradictions in proposed mechanisms of this compound-catalyzed oxidations, such as conflicting evidence on the role of bromine versus this compound as the primary oxidant?

Isotopic labeling (e.g., ¹⁸O tracing in H₂O) can track oxygen sources in carbonyl products. Competitive inhibition experiments with bromine scavengers (e.g., cyclohexene) may clarify whether Br₂ or this compound directly mediates oxidation. Evidence from Ishihara’s group suggests Br₂ acts as the terminal oxidant, while this compound facilitates electron transfer .

Q. How can kinetic and spectroscopic studies be designed to differentiate between this compound’s direct oxidation capability and its role in generating secondary oxidizing agents?

Time-resolved ESR spectroscopy can detect transient radical intermediates (e.g., NO₂•) in the catalytic cycle. Differential scanning calorimetry (DSC) may quantify exothermicity in Br₂ vs. This compound-driven steps. Comparative kinetic profiles under anaerobic vs. aerobic conditions can isolate contributions from O₂-dependent pathways .

Q. What are the stability challenges of this compound under varying solvent systems, and how do decomposition pathways impact its reactivity?

Stability studies in polar aprotic solvents (e.g., DMF, acetonitrile) vs. water can identify decomposition products (e.g., iodobenzene derivatives) via LC-MS. Thermal gravimetric analysis (TGA) data up to 230°C (explosion threshold) should inform safe storage conditions .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported yields for this compound-mediated oxidations, particularly between benzylic and aliphatic substrates?

Meta-analyses of published data (e.g., 80–90% yields for benzaldehydes vs. <50% for aliphatic aldehydes) suggest steric and electronic factors limit aliphatic reactivity. Controlled experiments with standardized substrates (e.g., 1° vs. 2° alcohols) and rigorous exclusion of moisture/light can reduce variability .

Q. What statistical methods validate the reproducibility of this compound synthesis protocols across different laboratories?

Interlaboratory studies using identical starting materials (e.g., 40% peracetic acid) and equipment (e.g., Büchner filtration) can calculate relative standard deviations (RSD) for yield and purity. Reporting detailed procedural variables (e.g., stirring rate, cooling intervals) enhances reproducibility .

Methodological Frameworks

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize this compound research questions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.